2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine: Substitution Pattern Distinction Relative to Pyrazolylethylamine Ligand Series
The target compound possesses a 4-ethyl-3,5-dimethyl substitution array on the pyrazole ring that is absent from a systematically studied series of pyrazolylethylamine ligands employed in palladium(II) and nickel(II) catalyst development [1]. The comparative ligand set includes 2-(1H-pyrazol-1-yl)ethylamine (L6, unsubstituted), 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (L7, lacking C4-ethyl), 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethylamine (L8, bulkier C3/C5 substituents), 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethylamine (L9, aromatic C3/C5 substituents), and 2-(5-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethylamine (L10, electron-withdrawing CF3) [1]. The target compound (4-ethyl-3,5-dimethyl) introduces an ethyl group at C4 while retaining methyl groups at C3 and C5, representing a steric-electronic profile not represented among L6–L10.
| Evidence Dimension | Pyrazole ring substitution pattern (steric and electronic profile) |
|---|---|
| Target Compound Data | 4-ethyl, 3-methyl, 5-methyl substitution array |
| Comparator Or Baseline | L6 (unsubstituted), L7 (3,5-dimethyl, no C4-ethyl), L8 (3,5-di-tert-butyl), L9 (3,5-diphenyl), L10 (5-phenyl-3-CF3) |
| Quantified Difference | C4-ethyl substituent present exclusively in target compound; L7 differs by absence of C4 substitution; L8 differs by bulkier tert-butyl groups; L9/L10 differ by aromatic/CF3 electronic character |
| Conditions | Ligand structure-activity relationship analysis within pyrazolylethylamine-Pd(II)/Ni(II) catalyst development program [1] |
Why This Matters
The unique C4-ethyl substitution provides a distinct coordination environment not achievable with L7 (3,5-dimethyl only), enabling exploration of steric-electronic parameter space not covered by the established ligand series.
- [1] Moeti LP. Pyrazole and pyrazolylethylamine nickel(II) and palladium(II) complexes as catalysts for olefin oligomerization and Friedel-Crafts reactions. M.Sc. Thesis, University of Johannesburg; 2015. View Source
